N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-16-21(27-22(24-16)18-8-3-2-4-9-18)13-14-23-28(25,26)20-12-11-17-7-5-6-10-19(17)15-20/h2-4,8-9,11-12,15,23H,5-7,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLDVUVARZCSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a thiazole moiety and a tetrahydronaphthalene structure, which are significant in determining its biological activity. The presence of the sulfonamide group enhances its solubility and interaction with biological targets.
Biological Activities
1. Antitumor Activity
Research has shown that compounds containing thiazole rings exhibit notable antitumor properties. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain thiazole-integrated compounds had IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity .
2. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant effects. One study highlighted that specific thiazole compounds were able to eliminate tonic extensor phases in animal models, suggesting potential for treating epilepsy .
3. Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. For example, thiazole-based compounds exhibited comparable activity to standard antibiotics like norfloxacin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Thiazole Ring: Essential for cytotoxic activity; modifications can enhance potency.
- Substituents on Phenyl Groups: Electron-donating groups (e.g., methyl) significantly increase activity.
- Sulfonamide Group: Enhances solubility and interaction with target proteins .
Case Study 1: Antitumor Efficacy
A series of thiazole derivatives were synthesized and tested for their cytotoxicity against A431 and Jurkat cell lines. The most potent compound showed an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations indicated strong interactions with Bcl-2 proteins, which are crucial in apoptosis regulation .
Case Study 2: Anticonvulsant Screening
In a study evaluating anticonvulsant properties using the pentylenetetrazol (PTZ) model in rodents, several thiazole derivatives displayed significant protective effects against seizures. The best-performing compound achieved a 100% protection rate at optimal dosages .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
